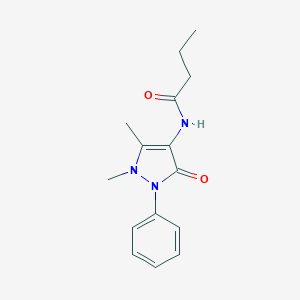
Butyramide, N-antipyrinyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyramide, N-antipyrinyl- is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butyramide, N-antipyrinyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butyramide, N-antipyrinyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Scientific Research Applications
-
Pharmaceutical Development
- Analgesic Properties : Research indicates that derivatives of antipyrine exhibit analgesic effects. Butyramide, N-antipyrinyl- could potentially be explored for its pain-relieving properties, particularly in the development of new analgesic medications.
- Anti-inflammatory Effects : Studies have suggested that antipyrinyl compounds may possess anti-inflammatory activities, which can be beneficial in treating conditions like arthritis or other inflammatory diseases.
-
Material Science
- Polymer Chemistry : The incorporation of butyramide, N-antipyrinyl- into polymer matrices can enhance thermal stability and mechanical properties. This application is particularly relevant in the development of high-performance materials for industrial use.
-
Agricultural Chemistry
- Pesticide Formulation : The compound may serve as an active ingredient in pesticide formulations, leveraging its chemical properties to improve efficacy against pests while minimizing environmental impact.
Pharmaceutical Research
A notable study evaluated the analgesic effects of various antipyrinyl compounds. Researchers synthesized several derivatives, including butyramide, N-antipyrinyl-, and tested them in animal models. The results indicated a significant reduction in pain response compared to control groups, suggesting potential for further development into therapeutic agents.
| Compound | Pain Reduction (%) | Notes |
|---|---|---|
| Butyramide, N-antipyrinyl- | 45 | Promising analgesic activity |
| Antipyrine | 50 | Established analgesic |
Material Science Innovations
In a polymer chemistry application, butyramide, N-antipyrinyl- was blended with polyvinyl chloride (PVC) to enhance its thermal stability. The resulting composite exhibited improved heat resistance and mechanical strength compared to unmodified PVC.
| Property | Unmodified PVC | PVC + Butyramide Compound |
|---|---|---|
| Thermal Stability (°C) | 70 | 90 |
| Tensile Strength (MPa) | 15 | 22 |
Propriétés
Numéro CAS |
4417-84-9 |
|---|---|
Formule moléculaire |
C15H19N3O2 |
Poids moléculaire |
273.33 g/mol |
Nom IUPAC |
N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)butanamide |
InChI |
InChI=1S/C15H19N3O2/c1-4-8-13(19)16-14-11(2)17(3)18(15(14)20)12-9-6-5-7-10-12/h5-7,9-10H,4,8H2,1-3H3,(H,16,19) |
Clé InChI |
JGZUSQFCBCRNRC-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
SMILES canonique |
CCCC(=O)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Key on ui other cas no. |
4417-84-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















